methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
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Overview
Description
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules .
Preparation Methods
The synthesis of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyrazole.
Esterification: The final step involves the esterification of the pyrazole derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Chemical Reactions Analysis
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its bioactive properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: It is used in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . The cyclopropyl group contributes to the compound’s stability and overall bioactivity .
Comparison with Similar Compounds
Methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate can be compared with other trifluoromethylated pyrazoles, such as:
Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: Similar in structure but lacks the cyclopropyl group, resulting in different reactivity and bioactivity.
Methyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Another similar compound with variations in the position of the trifluoromethyl group, affecting its chemical properties.
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-18-10(17)4-5-16-8(7-2-3-7)6-9(15-16)11(12,13)14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGRFZOWOOWWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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